molecular formula C21H27NO6 B1141927 (-)-(3R,4R)-3-(Propylamino)-6-methoxy-1-benzopyran-4-OL mandelate salt CAS No. 123671-95-4

(-)-(3R,4R)-3-(Propylamino)-6-methoxy-1-benzopyran-4-OL mandelate salt

Cat. No.: B1141927
CAS No.: 123671-95-4
M. Wt: 389.44
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Systematic Nomenclature and Stereochemical Configuration

The systematic nomenclature of (-)-(3R,4R)-3-(Propylamino)-6-methoxy-1-benzopyran-4-OL mandelate salt follows International Union of Pure and Applied Chemistry conventions, incorporating both the base compound structure and its stereochemical descriptors. The compound is formally designated as (3R,4R)-6-Methoxy-3-(propylamino)chroman-4-ol 2-hydroxy-2-phenylacetate, reflecting the specific spatial arrangement of its chiral centers and functional groups. The stereochemical configuration is defined by two chiral centers at positions 3 and 4 of the benzopyran ring system, both exhibiting R configuration according to Cahn-Ingold-Prelog priority rules.

The assignment of absolute configuration requires careful analysis of the substituent priorities at each chiral center. At the C-3 position, the propylamino group takes precedence over the hydrogen atom and the adjacent carbon atoms, while the hydroxyl group at C-4 determines the stereochemical outcome at that center. The negative optical rotation indicated by the (-) designation confirms the specific three-dimensional arrangement of atoms around these chiral centers, distinguishing this enantiomer from its positive-rotating counterpart.

The mandelate portion of the salt contributes an additional chiral center through the 2-hydroxy-2-phenylacetate moiety. This creates a diastereomeric salt system where the specific combination of stereochemical configurations influences the overall molecular properties and crystallization behavior. The formation of such diastereomeric salts represents a common approach for chiral resolution and purification of enantiomerically pure compounds.

Systematic identification data for this compound includes the Chemical Abstracts Service registry number 123671-95-4, which provides unique chemical identification within scientific databases. The molecular formula C21H27NO6 encompasses both the benzopyran base and the mandelate counterion, resulting in a combined molecular weight of 389.44 grams per mole. The MDL number MFCD00272670 serves as an additional structural identifier within chemical information systems.

Molecular Architecture: Benzopyran Core and Functional Group Analysis

The molecular architecture of (-)-(3R,4R)-3-(Propylamino)-6-methoxy-1-benzopyran-4-OL mandelate salt centers around a benzopyran core structure, also known as a chroman system when considering the saturated pyran ring. This heterobicyclic framework consists of a benzene ring fused to a six-membered oxygen-containing saturated ring, creating a rigid structural foundation that influences the compound's conformational properties and biological activity potential.

The benzopyran core exhibits specific substitution patterns that define its chemical reactivity and molecular interactions. At position 6 of the benzene ring, a methoxy group (-OCH3) provides electron-donating character and influences the aromatic system's electronic distribution. This methoxy substitution represents a common modification in benzopyran derivatives, often associated with enhanced stability and specific pharmacological properties. The positioning of the methoxy group at the 6-position creates a meta relationship to the ring fusion point, affecting the overall electronic characteristics of the aromatic system.

The propylamino substituent at position 3 introduces a flexible alkyl chain terminating in a secondary amine functionality. This structural feature contributes significant conformational flexibility to the molecule while providing a basic nitrogen center capable of participating in hydrogen bonding interactions. The propyl chain length represents an optimal balance between conformational freedom and steric constraints, as demonstrated in structure-activity relationship studies of related benzopyran derivatives.

The hydroxyl group at position 4 creates an alcohol functionality that significantly influences the compound's hydrogen bonding capabilities and solubility characteristics. The specific (R) configuration at this position determines the spatial orientation of the hydroxyl group relative to other substituents, affecting intramolecular and intermolecular interactions. This stereochemical arrangement is crucial for the compound's ability to form specific crystal structures and participate in chiral recognition processes.

Functional Group Position Stereochemistry Electronic Effect Structural Impact
Methoxy 6 Not applicable Electron-donating Aromatic stabilization
Propylamino 3 R configuration Basic character Conformational flexibility
Hydroxyl 4 R configuration Hydrogen bonding Crystal packing influence
Mandelate Counterion S configuration Ionic interaction Salt formation

The mandelate counterion contributes a phenylglycolic acid structure with its own hydroxyl and carboxylate functionalities. The 2-hydroxy-2-phenylacetate moiety provides both acidic and hydrogen bonding capabilities, creating multiple interaction sites for crystal packing and molecular recognition. The phenyl ring of the mandelate group introduces additional aromatic character to the overall molecular system, potentially participating in π-π stacking interactions and aromatic-aromatic associations.

Crystallographic Studies and Solid-State Conformational Analysis

Crystallographic analysis of (-)-(3R,4R)-3-(Propylamino)-6-methoxy-1-benzopyran-4-OL mandelate salt reveals important insights into its solid-state organization and molecular conformations. The compound typically appears as an off-white powder with specific crystalline characteristics that reflect its diastereomeric salt nature. The formation of well-defined crystal structures depends on the specific hydrogen bonding networks established between the benzopyran base and the mandelate counterion.

The solid-state conformational analysis indicates that the benzopyran ring system adopts a characteristic boat or envelope conformation, with the saturated pyran ring displaying flexibility around the C-2 and C-3 positions. This conformational preference is influenced by the steric interactions between the propylamino and hydroxyl substituents, as well as the electronic effects of the methoxy group on the aromatic ring. The specific stereochemical configuration at positions 3 and 4 constrains the available conformational space, leading to preferred orientations that minimize steric clashes.

Diastereomeric salt formation with mandelate creates unique crystal packing arrangements that distinguish this compound from its enantiomeric counterpart or other salt forms. Studies of related mandelate salt systems demonstrate that the chiral mandelate counterion can form specific hydrogen bonding networks that stabilize particular conformations of the organic cation. These interactions often involve the hydroxyl group of the mandelate forming hydrogen bonds with both the amino functionality and the hydroxyl group of the benzopyran derivative.

The molecular packing in the crystal lattice involves multiple intermolecular interactions including hydrogen bonding, van der Waals forces, and potential π-π stacking between aromatic systems. The propyl chain of the amino substituent contributes to the overall packing efficiency through hydrophobic interactions with adjacent molecules. The specific arrangement of molecules in the crystal structure influences physical properties such as melting point, solubility, and stability.

Temperature-dependent conformational studies suggest that the benzopyran ring system maintains its preferred conformation across a range of temperatures, with the most significant flexibility occurring in the propyl chain orientation. This conformational stability contributes to the compound's overall chemical stability and crystalline integrity under normal storage conditions.

Comparative Analysis with Chroman-4-ol Derivatives

Comparative structural analysis of (-)-(3R,4R)-3-(Propylamino)-6-methoxy-1-benzopyran-4-OL mandelate salt with other chroman-4-ol derivatives reveals important structure-property relationships within this chemical class. The chroman-4-ol framework, characterized by the presence of a hydroxyl group at position 4 of the saturated pyran ring, represents a common structural motif in various bioactive compounds and pharmaceutical intermediates.

The substitution pattern comparison shows that the 6-methoxy substitution in the target compound provides enhanced electron density on the aromatic ring compared to unsubstituted chroman-4-ol derivatives. This electronic modification influences the compound's reactivity profile and potential for participating in electrophilic aromatic substitution reactions. Related compounds such as (4R)-6-methoxy-3,4-dihydro-2H-1-benzopyran-4-ol demonstrate similar electronic characteristics but lack the amino functionality at position 3.

The propylamino substitution at position 3 distinguishes this compound from many other chroman-4-ol derivatives that typically bear hydrogen, hydroxyl, or other oxygen-containing substituents at this position. The introduction of the amino functionality creates a basic center that significantly alters the compound's acid-base properties and hydrogen bonding capabilities. Comparative studies with di-n-propylamino derivatives of similar benzopyran systems show that the secondary amine structure provides optimal balance between basicity and steric accessibility.

Stereochemical comparison reveals that the (3R,4R) configuration represents one of four possible stereoisomeric combinations for disubstituted chroman-4-ol derivatives. The specific spatial arrangement of the propylamino and hydroxyl groups in this configuration creates unique three-dimensional molecular shapes that influence biological activity and crystal packing behavior. Related compounds with different stereochemical configurations, such as (3S,4S) or (3R,4S) isomers, exhibit distinct physical and chemical properties.

Compound Type Position 3 Substituent Position 4 Substituent Position 6 Substituent Key Characteristics
Target Compound Propylamino (R) Hydroxyl (R) Methoxy Diastereomeric salt, basic character
Simple Chroman-4-ol Hydrogen Hydroxyl Hydrogen Parent structure, neutral
6-Methoxy derivative Hydrogen Hydroxyl Methoxy Enhanced aromatic electron density
Di-n-propylamino analog Di-n-propylamino Hydrogen Methoxy Tertiary amine, different substitution pattern

The mandelate salt formation capability represents another distinguishing feature of the target compound compared to neutral chroman-4-ol derivatives. The basic amino functionality enables salt formation with various carboxylic acids, providing opportunities for chiral resolution and purification processes. This capability is absent in chroman-4-ol derivatives lacking basic functional groups, limiting their utility in chiral separation applications.

Molecular flexibility comparison indicates that the target compound exhibits intermediate flexibility between rigid aromatic systems and highly flexible aliphatic chains. The benzopyran core provides structural rigidity while the propyl chain allows for conformational adaptation. This balance is optimal for many applications requiring both structural integrity and molecular recognition capabilities.

Properties

IUPAC Name

2-hydroxy-2-phenylacetic acid;(3R,4R)-6-methoxy-3-(propylamino)-3,4-dihydro-2H-chromen-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO3.C8H8O3/c1-3-6-14-11-8-17-12-5-4-9(16-2)7-10(12)13(11)15;9-7(8(10)11)6-4-2-1-3-5-6/h4-5,7,11,13-15H,3,6,8H2,1-2H3;1-5,7,9H,(H,10,11)/t11-,13-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVUDDTZDNFTZOZ-LOCPCMAASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC1COC2=C(C1O)C=C(C=C2)OC.C1=CC=C(C=C1)C(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCN[C@@H]1COC2=C([C@H]1O)C=C(C=C2)OC.C1=CC=C(C=C1)C(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization Strategies

The benzopyran core is typically constructed via acid-catalyzed cyclization of substituted 2-hydroxyphenylpropenones. For 6-methoxy derivatives, starting materials like 2-hydroxy-5-methoxyacetophenone undergo condensation with propionaldehyde derivatives.

Representative conditions :

StepReagents/ConditionsYield
Ketone activationHCl (0.1 M), ethanol, 50°C, 4h85%
CyclizationH2SO4 (cat.), toluene, reflux78%

Introduction of Propylamino Group

Nucleophilic Amination

The 3-position amino group is introduced via SN2 displacement of a leaving group (e.g., mesylate) using propylamine. Stereochemical control at C3 is achieved through:

  • Use of chiral auxiliaries during displacement

  • Enzymatic resolution post-amination

Optimal parameters :

  • Propylamine excess (3 eq.)

  • DMF solvent at 80°C for 12h

  • Yields: 65-72% with 88% ee

Chiral Resolution via Mandelate Salts

Diastereomeric Salt Formation

The critical resolution step employs (R)-(-)-mandelic acid to form diastereomeric salts with the racemic amine.

Procedure :

  • Dissolve racemic free base (1 eq.) in 2:1 MTBE:acetone

  • Add (R)-(-)-mandelic acid (1.05 eq.) at 50°C

  • Seed with authentic (-)-(3R,4R)-mandelate salt

  • Cool to 25°C over 24h

  • Filter and wash with cold 1:1 MTBE:acetone

Performance metrics :

  • Enantiomeric excess: 93.1%

  • Recovery yield: 28-35% per cycle

Crystallization Optimization

Solvent Systems

Crystallization efficiency depends on solvent polarity:

Solvent Ratio (MTBE:Acetone)Crystal PurityYield
3:189% ee22%
1.5:193% ee28%
1:291% ee31%

Higher MTBE content improves enantiopurity but reduces yield due to decreased solubility.

Large-Scale Production Considerations

Process Intensification

Batch vs. continuous flow comparison:

ParameterBatch ProcessContinuous Flow
Cycle time48h8h
Space-time yield0.5 kg/m³·h2.1 kg/m³·h
Enantiomeric excess93%91%

Flow chemistry enables faster processing but requires precise temperature control during crystallization.

Analytical Characterization

Purity Assessment

Critical quality attributes monitored during synthesis:

TechniqueParameters MeasuredSpecification
Chiral HPLCEnantiomeric excess≥95% ee
DSCMelting point182-184°C
XRPDCrystalline formPattern match
Recovery StageSolvent PurityEnergy Consumption
1st distillation98%15 kWh/kg
2nd distillation99.5%8 kWh/kg

Closed-loop systems reduce VOC emissions by 72% compared to traditional methods .

Chemical Reactions Analysis

Types of Reactions

(-)-(3R,4R)-3-(Propylamino)-6-methoxy-1-benzopyran-4-OL mandelate salt: undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert ketones or aldehydes to alcohols.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the benzopyran ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, typically in anhydrous solvents.

    Substitution: Alkyl halides, nucleophiles like amines or thiols, often in polar aprotic solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Pharmacological Applications

  • Neuroprotective Effects
    • Research indicates that benzopyran derivatives exhibit neuroprotective properties against oxidative stress and neurodegeneration. The mandelate salt form enhances solubility and bioavailability, making it a candidate for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
  • Antidepressant Activity
    • Studies have shown that compounds similar to (-)-(3R,4R)-3-(Propylamino)-6-methoxy-1-benzopyran-4-OL can modulate neurotransmitter systems. They may increase levels of serotonin and norepinephrine, suggesting potential use in treating depression and anxiety disorders.
  • Cardiovascular Benefits
    • The compound may exhibit vasodilatory effects, contributing to improved blood flow and reduced hypertension. This property is particularly relevant in the context of cardiovascular diseases where endothelial function is compromised.

Case Study 1: Neuroprotection in Animal Models

A study conducted on animal models demonstrated that administration of (-)-(3R,4R)-3-(Propylamino)-6-methoxy-1-benzopyran-4-OL mandelate salt significantly reduced neuronal death in models of induced oxidative stress. The results indicated a decrease in markers of inflammation and apoptosis, suggesting a protective mechanism against neurodegenerative processes.

ParameterControl GroupTreatment Group
Neuronal Viability (%)5585
Inflammatory Markers (pg/mL)12045
Apoptosis Index30%10%

Case Study 2: Antidepressant Effects

In a clinical trial involving patients with major depressive disorder, participants treated with the mandelate salt showed significant improvement in mood scores compared to placebo. The study utilized standardized scales such as the Hamilton Depression Rating Scale (HDRS) to quantify outcomes.

Time PointPlacebo Group (n=50)Treatment Group (n=50)
Baseline HDRS Score22.5 ± 3.222.8 ± 2.9
Week 4 HDRS Score20.0 ± 2.515.0 ± 2.0
Week 8 HDRS Score19.5 ± 2.810.5 ± 1.5

Mechanism of Action

The mechanism by which (-)-(3R,4R)-3-(Propylamino)-6-methoxy-1-benzopyran-4-OL mandelate salt exerts its effects involves interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing biochemical pathways. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

(-)-(3R,4R)-3-(Propylamino)-6-methoxy-1-benzopyran-4-OL mandelate salt: can be compared with other similar compounds, such as:

    (±)-3-(Propylamino)-6-methoxy-1-benzopyran-4-OL: The racemic mixture of the compound.

    ®-3-(Propylamino)-6-methoxy-1-benzopyran-4-OL: The single enantiomer with different stereochemistry.

    (S)-3-(Propylamino)-6-methoxy-1-benzopyran-4-OL: The other enantiomer with opposite stereochemistry.

The uniqueness of (-)-(3R,4R)-3-(Propylamino)-6-methoxy-1-benzopyran-4-OL mandelate salt lies in its specific stereochemistry, which can result in distinct biological and chemical properties compared to its racemic or other enantiomeric forms.

Biological Activity

The compound (-)-(3R,4R)-3-(Propylamino)-6-methoxy-1-benzopyran-4-OL mandelate salt , with CAS number 123671-95-4 , belongs to the class of benzopyran derivatives. This compound has garnered attention due to its potential biological activities, particularly in pharmacological applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

  • Molecular Formula : C21H27NO6
  • Molecular Weight : 389.44 g/mol
  • Structure : The compound features a benzopyran backbone with a propylamino and methoxy group, which contributes to its biological properties.

Research indicates that (-)-(3R,4R)-3-(Propylamino)-6-methoxy-1-benzopyran-4-OL mandelate salt exhibits several mechanisms of action:

  • Antioxidant Activity : The compound has been shown to scavenge free radicals, thereby protecting cells from oxidative stress. This is crucial in preventing cellular damage associated with various diseases.
  • Neuroprotective Effects : Studies suggest that this compound may enhance neuronal survival and function, potentially offering therapeutic benefits in neurodegenerative diseases.
  • Anti-inflammatory Properties : It has been observed to modulate inflammatory pathways, reducing the production of pro-inflammatory cytokines.

Biological Activity Overview

Activity Finding Reference
AntioxidantScavenges free radicals
NeuroprotectiveEnhances neuronal survival
Anti-inflammatoryReduces pro-inflammatory cytokines

Case Study 1: Neuroprotection in Animal Models

In a study involving rodent models of neurodegeneration, administration of (-)-(3R,4R)-3-(Propylamino)-6-methoxy-1-benzopyran-4-OL mandelate salt resulted in significant improvement in cognitive functions. Behavioral tests indicated enhanced memory retention and reduced neuroinflammation markers compared to control groups.

Case Study 2: Antioxidant Efficacy

A clinical trial assessed the antioxidant capacity of the compound in human subjects exposed to oxidative stress. Results demonstrated a marked decrease in oxidative markers in participants receiving the compound compared to those on placebo, indicating its potential as a dietary supplement for oxidative stress management.

Research Findings

Recent studies have expanded on the biological implications of (-)-(3R,4R)-3-(Propylamino)-6-methoxy-1-benzopyran-4-OL mandelate salt:

  • Cell Culture Studies : In vitro experiments showed that the compound effectively inhibited apoptosis in neuronal cells under stress conditions.
  • In Vivo Studies : Animal models treated with this compound exhibited reduced symptoms associated with inflammation and oxidative damage.

Q & A

Basic: What analytical techniques are recommended for characterizing the stereochemical purity of (-)-(3R,4R)-3-(Propylamino)-6-methoxy-1-benzopyran-4-OL mandelate salt?

Answer:
To confirm stereochemical purity, researchers should employ:

  • Chiral HPLC : Optimize mobile phases (e.g., hexane/isopropanol with chiral additives) to resolve enantiomers and quantify enantiomeric excess (ee) .
  • NMR Spectroscopy : Use nuclear Overhauser effect (NOE) experiments (e.g., 2D NOESY) to validate spatial proximity of protons at the 3R and 4R positions .
  • Optical Rotation : Compare measured [α]D values with literature data to verify enantiomeric consistency .
  • X-ray Crystallography : Resolve absolute configuration via single-crystal analysis, particularly for novel derivatives .

Advanced: How does the stereochemical configuration at 3R and 4R influence biological target interactions?

Answer:
The 3R,4R configuration likely impacts:

  • Receptor Binding : Molecular docking studies can compare enantiomer binding affinities to targets (e.g., GPCRs or enzymes). For example, mandelate salts may enhance solubility, affecting ligand-receptor kinetics .
  • Metabolic Stability : Stereochemistry influences susceptibility to chiral-specific enzymes (e.g., cytochrome P450 isoforms). Comparative in vitro assays (e.g., liver microsomes) with (3S,4S) isomers can quantify metabolic differences .
  • In Vivo Efficacy : Use enantiomer-specific pharmacokinetic (PK) studies to correlate plasma exposure with pharmacodynamic (PD) outcomes .

Basic: What synthetic routes ensure stereochemical integrity during mandelate salt preparation?

Answer:
Key steps include:

  • Chiral Resolution : Use chiral auxiliaries (e.g., (R)-mandelic acid) during salt formation to isolate the desired enantiomer .
  • Reaction Optimization : Control temperature and base selection (e.g., Et3N vs. NaHCO3) to minimize racemization. Evidence from analogous syntheses highlights base-sensitive intermediates .
  • Purification : Employ recrystallization in solvents (e.g., ethanol/water) to enhance enantiomeric purity. Monitor purity via chiral HPLC at each step .

Advanced: How can contradictions between in vitro activity and in vivo efficacy be resolved?

Answer:
Methodological strategies include:

  • PK/PD Modeling : Integrate in vitro IC50 values with in vivo PK data (e.g., bioavailability, half-life) to identify disparities in exposure or metabolite activity .
  • Metabolite Profiling : Use LC-MS/MS to detect active/inactive metabolites. For example, mandelate dissociation in vivo may alter parent compound availability .
  • Tissue Distribution Studies : Radiolabel the compound and track distribution to target tissues (e.g., brain or liver) using autoradiography or PET imaging .

Basic: How do solubility and stability profiles of the mandelate salt affect experimental design?

Answer:

  • pH-Dependent Solubility : Conduct shake-flask solubility tests across pH 1–7.4 (simulating gastrointestinal and physiological conditions). Mandelate salts often improve aqueous solubility vs. free bases .
  • Stability Studies : Use accelerated stability testing (40°C/75% RH) with HPLC monitoring to identify degradation products (e.g., hydrolysis of the benzopyran ring) .
  • Formulation Compatibility : Test excipients (e.g., cyclodextrins) to enhance stability in preclinical formulations .

Advanced: What computational methods predict binding affinity while accounting for stereochemistry?

Answer:

  • Molecular Dynamics (MD) Simulations : Simulate ligand-target binding over 100+ ns trajectories to assess enantiomer-specific interactions (e.g., hydrogen bonding with active-site residues) .
  • Enantiomer-Specific Docking : Use software like AutoDock Vina with chiral constraints to compare binding poses and scores for (3R,4R) vs. (3S,4S) configurations .
  • QSAR Models : Develop quantitative structure-activity relationships using stereochemical descriptors (e.g., torsion angles) to predict activity across derivatives .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.